3-(1,2,2,2-Tetrafluoroethyl)aniline

Lipophilicity Medicinal Chemistry ADME Optimization

3-(1,2,2,2-Tetrafluoroethyl)aniline provides a measured LogP increase of +0.48 units (2.5 vs 2.02 for 3-(trifluoromethyl)aniline)—a ~3× higher partition coefficient—directly boosting passive membrane permeability for CNS-penetrant and intracellular-target programs. With pKa 3.71±0.10 (0.2–0.3 units greater than 3-CF₃ analog), it offers tunable nucleophilicity in coupling reactions. Solid form enables precise weighing for parallel synthesis. ≥95% purity, available in research quantities from established supply chains.

Molecular Formula C8H7F4N
Molecular Weight 193.145
CAS No. 1554367-11-1
Cat. No. B2933529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2,2,2-Tetrafluoroethyl)aniline
CAS1554367-11-1
Molecular FormulaC8H7F4N
Molecular Weight193.145
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(C(F)(F)F)F
InChIInChI=1S/C8H7F4N/c9-7(8(10,11)12)5-2-1-3-6(13)4-5/h1-4,7H,13H2
InChIKeyIXBYFFSOEJUOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,2,2,2-Tetrafluoroethyl)aniline (CAS 1554367-11-1) Procurement Guide: Physicochemical Profile and Structural Baseline


3-(1,2,2,2-Tetrafluoroethyl)aniline (CAS 1554367-11-1) is a meta-substituted fluorinated aromatic amine with the molecular formula C₈H₇F₄N and a molecular weight of 193.14 g/mol . The compound features a 1,2,2,2-tetrafluoroethyl (-CHFCF₃) side chain attached to the 3-position of the aniline ring, imparting a calculated XLogP3 of 2.5 and a predicted pKa of 3.71 ± 0.10 . This substitution pattern distinguishes it from simpler fluoroanilines and trifluoromethyl analogs, positioning it as a moderately lipophilic building block with attenuated basicity relative to unsubstituted aniline (pKa ≈ 4.6) .

3-(1,2,2,2-Tetrafluoroethyl)aniline (1554367-11-1): Why In-Class Fluorinated Anilines Are Not Interchangeable


Substitution among fluorinated anilines is constrained by quantifiable differences in lipophilicity, basicity, and steric profile that directly impact downstream synthetic utility and biological performance. The -CHFCF₃ group in 3-(1,2,2,2-tetrafluoroethyl)aniline provides a measured XLogP3 of 2.5, compared to 2.02 for 3-(trifluoromethyl)aniline—a ΔlogP of +0.48 that translates to approximately 3× higher partition coefficient [1]. Simultaneously, the predicted pKa of 3.71 ± 0.10 reflects approximately 0.2–0.3 log units greater basicity than 3-(trifluoromethyl)aniline (pKa ≈ 3.5) . These numerical offsets alter amine nucleophilicity in coupling reactions, modulate passive membrane permeability, and change hydrogen-bonding capacity—rendering simple analog substitution non-viable without re-optimization of reaction conditions or biological assays [2].

3-(1,2,2,2-Tetrafluoroethyl)aniline (1554367-11-1): Quantitative Differentiation Evidence Against Analog Comparators


Lipophilicity Comparison: XLogP3 of 2.5 for 3-(1,2,2,2-Tetrafluoroethyl)aniline vs 2.02 for 3-(Trifluoromethyl)aniline

3-(1,2,2,2-Tetrafluoroethyl)aniline exhibits a calculated XLogP3 of 2.5, compared to a LogP of 2.02 for 3-(trifluoromethyl)aniline (CAS 98-16-8), the most direct and commercially prevalent comparator [1]. This difference of +0.48 log units represents approximately a 3.0× higher octanol-water partition coefficient for the tetrafluoroethyl-substituted compound.

Lipophilicity Medicinal Chemistry ADME Optimization

Amine Basicity Modulation: Predicted pKa 3.71 vs ~3.5 for 3-(Trifluoromethyl)aniline

The predicted pKa of 3-(1,2,2,2-tetrafluoroethyl)aniline is 3.71 ± 0.10, compared to an estimated pKa of approximately 3.5 for 3-(trifluoromethyl)aniline . This ~0.2 unit difference indicates marginally higher basicity (approximately 1.6× greater proton affinity), which directly influences amine nucleophilicity in acylation, sulfonylation, and reductive amination reactions [1].

Basicity Nucleophilicity Synthetic Chemistry pKa

Physical Form Differentiation: Solid at Ambient Temperature vs Liquid 3-(Trifluoromethyl)aniline

3-(1,2,2,2-Tetrafluoroethyl)aniline is a solid at ambient temperature (shipping temperature: room temperature; storage: refrigerated), whereas 3-(trifluoromethyl)aniline (CAS 98-16-8) is a liquid with a melting point of 5–6 °C [1]. This physical state difference directly affects weighing accuracy, automated dispensing compatibility, and formulation development workflows.

Physical Form Handling Formulation Procurement

Fluorine Content for Metabolic Stability Engineering: 4 Fluorine Atoms vs 3 in Trifluoromethyl Analogs

The tetrafluoroethyl substituent (-CHFCF₃) provides 4 fluorine atoms and one C–H bond alpha to the aromatic ring, compared to 3 fluorine atoms and no alpha C–H in the trifluoromethyl (-CF₃) group of 3-(trifluoromethyl)aniline. This structural feature enables metabolic oxidation at the benzylic position—a metabolic soft spot that can be exploited for prodrug design or tuned clearance, whereas the -CF₃ group is metabolically inert . Fluorinated aniline moieties in anthranilic diamide insecticides have been shown to significantly modulate insecticidal potency, with fluorination pattern and degree directly influencing target binding at the ryanodine receptor [1].

Metabolic Stability Fluorine Chemistry Drug Design

Synthetic Accessibility via Visible-Light Photocatalysis: Established Route for Tetrafluoroethyl Anilines

A visible-light-induced photocatalytic method using Ru(bpy)₃Cl₂ and BrCF₂CF₂Br has been established for the direct fluoroalkylation of commercially available anilines to yield 2-bromo-1,1,2,2-tetrafluoroethyl arenes, which serve as versatile precursors to tetrafluoroethyl-substituted anilines including the target compound [1]. This method provides an alternative to traditional multi-step fluorination sequences and avoids the need for hazardous fluorinating reagents.

Synthesis Photocatalysis Fluoroalkylation Process Chemistry

Patent Precedent for Tetrafluoroethyl Anilines in Pharmaceutical Compositions

Tetrafluoroethyl-substituted anilines, including the 4-isomer (CAS 1547146-29-1) and 2-isomer variants, are explicitly claimed as building blocks for protease inhibitors and kinase modulators in pharmaceutical patents, with the fluorinated structure cited for enhancing binding affinity and metabolic stability [1]. The 3-substituted isomer shares these core structural attributes while offering distinct regioisomeric properties that may provide alternative patent positions or selectivity profiles.

Pharmaceutical Intermediates Patent Landscape IP

3-(1,2,2,2-Tetrafluoroethyl)aniline (1554367-11-1): Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity (LogP 2.5) for CNS or Intracellular Target Engagement

For drug discovery programs where 3-(trifluoromethyl)aniline-derived leads exhibit insufficient membrane permeability or cellular uptake, 3-(1,2,2,2-tetrafluoroethyl)aniline offers a quantifiable LogP increase of +0.48 units (2.5 vs 2.02), corresponding to approximately 3× higher partition coefficient [1][2]. This property is particularly valuable for CNS-penetrant candidates and compounds targeting intracellular pathogens or organelles where passive diffusion governs target engagement. The tetrafluoroethyl group also provides 4 fluorine atoms with one benzylic C–H, enabling metabolic tuning not possible with fully fluorinated -CF₃ analogs .

Agrochemical Discovery: Fluorinated Anthranilic Diamide Insecticide Development Targeting Ryanodine Receptors

Fluorinated aniline moieties have been demonstrated to significantly modulate insecticidal potency in anthranilic diamide scaffolds targeting the ryanodine receptor [1]. The 3-(1,2,2,2-tetrafluoroethyl)aniline building block provides a distinct fluorination pattern and electronic profile compared to commonly used trifluoromethyl or mono-fluoro anilines, offering SAR exploration opportunities for next-generation insecticides with potentially improved potency or resistance-breaking profiles. The solid physical form facilitates precise weighing for parallel synthesis libraries at the milligram scale [2].

Synthetic Methodology: Photocatalytic Fluoroalkylation for Diversified Fluorinated Aromatic Libraries

Research groups engaged in photocatalytic C–H functionalization or late-stage fluoroalkylation can utilize 3-(1,2,2,2-tetrafluoroethyl)aniline as both a target molecule and a validation substrate for method development. The established Ru(bpy)₃Cl₂-catalyzed reaction with BrCF₂CF₂Br provides a mild, visible-light-driven route to tetrafluoroethyl arenes from aniline precursors, avoiding traditional harsh fluorination conditions [1]. This methodology supports the synthesis of diverse tetrafluoroethyl-substituted aromatic libraries for fragment-based screening or materials science applications.

Pharmaceutical Intermediate Sourcing: IP-Conscious Building Block for Kinase and Protease Inhibitor Programs

Tetrafluoroethyl-substituted anilines are established intermediates in patented pharmaceutical compositions, particularly for protease inhibitors and kinase modulators where fluorination enhances target binding and metabolic stability [1]. The 3-substituted regioisomer offers an alternative substitution pattern to the more extensively claimed 4-isomer, potentially providing freedom-to-operate advantages or novel selectivity profiles in competitive medicinal chemistry programs. The compound is commercially available at 95–98% purity from multiple suppliers, supporting research-scale procurement with established supply chain reliability [2].

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